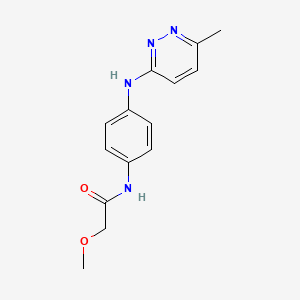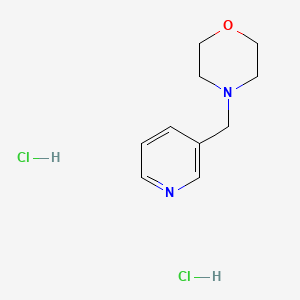
2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide” is a complex organic compound. It contains a pyridazinone ring, which is a heterocycle containing two adjacent nitrogen atoms . Pyridazinone derivatives are known for their diverse pharmacological activities . This compound also contains an acetamide group, which is linked to a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including a pyridazinone ring and an acetamide group . The pyridazinone ring is a six-membered ring with nitrogen atoms at positions 1 and 2 . The acetamide group is linked to a methoxyphenyl group .Scientific Research Applications
Comparative Metabolism in Herbicides
2-Methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide is structurally related to chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor. These compounds have been studied for their metabolism in human and rat liver microsomes. The metabolism involves complex pathways leading to potentially carcinogenic products. Cytochrome P450 isoforms like CYP3A4 and CYP2B6 play a significant role in human metabolism of these herbicides (Coleman et al., 2000).
Functionalized Amino Acid Anticonvulsants
Compounds similar to this compound, like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have been explored as functionalized amino acid anticonvulsants. Their crystal structures and potential anticonvulsant activities have been a subject of study, contributing to the development of new treatments for epilepsy (Camerman et al., 2005).
Antibacterial Zinc Complexes
Derivatives of 2-acetamidobenzaldehyde, which share a structural similarity with this compound, have been used to create zinc complexes. These complexes show antibacterial properties against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This research contributes to the development of new antibacterial agents (Chohan et al., 2003).
Synthesis and Antimicrobial Activity
Various derivatives of pyridines and pyrimidinones, including compounds structurally related to this compound, have been synthesized and tested for their antimicrobial properties. These compounds offer potential as antimicrobial agents, with some showing comparable activities to established drugs like streptomycin (Hossan et al., 2012).
Environmental Impact and Soil Adsorption
The environmental impact and soil adsorption characteristics of acetochlor and similar herbicides have been studied. This research helps in understanding the environmental fate of these compounds and their potential impact on agricultural practices (Weber & Peter, 1982).
Properties
IUPAC Name |
2-methoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10-3-8-13(18-17-10)15-11-4-6-12(7-5-11)16-14(19)9-20-2/h3-8H,9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGXOGFWDHITRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-Dimethyl-7-[(4-methylphenyl)methyl]-8-(pyridin-3-ylmethylamino)purine-2,6-dione](/img/structure/B2656885.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-fluorophenyl ketone](/img/structure/B2656887.png)



![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2656893.png)
![4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2656894.png)
![4,4-Dimethyl-1-[(4-methylpiperidin-1-YL)methyl]azetidin-2-one](/img/structure/B2656895.png)



![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-nonoxyoxan-2-yl]methyl acetate](/img/structure/B2656904.png)

![Methyl 4-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2656908.png)
